N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring at position 6, linked to a phenyl group at position 2. The benzene sulfonamide moiety is further substituted with a fluorine atom at position 3 and a methoxy group at position 3.
Key structural attributes include:
- Pyridazine-Azepane Core: The pyridazine ring provides a planar heterocyclic scaffold for target binding, while the azepane substituent enhances solubility and conformational flexibility.
- Sulfonamide Linkage: The sulfonamide group acts as a hydrogen-bond acceptor/donor, critical for target engagement.
- Substituent Effects: The 3-fluoro-4-methoxy substitution on the benzene ring modulates electronic properties and steric interactions compared to analogs with other substituents (e.g., trifluoromethyl or methyl groups).
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-31-22-11-9-19(16-20(22)24)32(29,30)27-18-8-6-7-17(15-18)21-10-12-23(26-25-21)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRYGOVEEMHXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the azepane ring, and the sulfonamide group attachment. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂-NH-) is central to the compound’s chemical behavior. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Source Analogy |
|---|---|---|---|
| Hydrolysis | Acidic or basic aqueous media | Cleavage to sulfonic acid + aniline derivative | |
| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-alkylated sulfonamides | |
| Acylation | Acyl chlorides, DMAP | N-acylated derivatives |
-
Example: Under acidic hydrolysis (HCl, reflux), sulfonamides typically yield sulfonic acids and amines. For this compound, cleavage could generate 3-fluoro-4-methoxybenzenesulfonic acid and 3-(6-(azepan-1-yl)pyridazin-3-yl)aniline.
Azepane-Pyridazine Interactions
The azepane (7-membered cyclic amine) and pyridazine moieties influence reactivity:
| Reaction Type | Conditions | Notes | Source Analogy |
|---|---|---|---|
| N-Alkylation | Alkylating agents (e.g., MeI) | Azepane nitrogen acts as a nucleophile | |
| Ring-Opening | Strong acids (e.g., H₂SO₄) | Potential cleavage of azepane ring |
-
The azepane’s secondary amine is less reactive than primary amines but can still undergo alkylation or form salts under acidic conditions .
Substituted Benzene Ring Reactivity
The 3-fluoro-4-methoxybenzene ring exhibits distinct electronic effects:
-
Demethylation of the methoxy group using BBr₃ in dichloromethane could yield a phenolic -OH group, enhancing hydrogen-bonding potential .
Heterocyclic Pyridazine Reactivity
The pyridazine ring’s electron-deficient nature permits selective reactions:
| Reaction Type | Conditions | Outcomes | Source Analogy |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Electron-deficient positions (e.g., C-5) | Replacement of leaving groups (e.g., Cl) | |
| Electrophilic Substitution | Nitration, sulfonation | Limited due to electron deficiency |
-
The azepane substituent at C-6 may sterically hinder reactions at adjacent positions.
Stability and Degradation Pathways
Critical stability considerations under varying conditions:
-
Stability under physiological conditions (pH 7.4, 37°C) is crucial for bioactive applications but remains unstudied for this compound .
Synthetic Modifications for Derivatives
Proposed routes to generate analogs:
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-X-1-sulfonamide family, where "X" denotes variable substituents on the benzene ring. Below is a detailed comparison with key analogs (Table 1) and their pharmacological profiles.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Substituent-Driven Physicochemical Properties
- Lipophilicity (logP) : The 3-fluoro-4-methoxy substituent in the target compound reduces logP (~4.5) compared to the 4-fluoro-3-trifluoromethyl analog (logP 5.81), as the trifluoromethyl group is highly hydrophobic . The methoxy group increases polarity relative to methyl or halogens.
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, a fluorine atom, and a methoxy group, which contribute to its unique properties and biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to decreased proliferation of cancer cells. A study on related compounds demonstrated significant inhibition of CDK4, suggesting that this compound may have similar effects .
Inhibition of Autotaxin
Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in various pathological conditions including fibrosis and cancer. Compounds that inhibit autotaxin can reduce LPA levels, potentially mitigating these conditions. Related studies have shown that structural modifications in similar compounds can enhance their efficacy as autotaxin inhibitors .
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been studied for their ability to modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | CDK Inhibition | Inhibits CDK4 | |
| Compound B | Autotaxin Inhibition | Reduces LPA levels | |
| Compound C | Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Efficacy
In a preclinical study, a compound structurally similar to this compound was evaluated for its anticancer activity against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells.
Case Study 2: Fibrosis Model
Another study investigated the effects of autotaxin inhibitors in a bleomycin-induced pulmonary fibrosis model in mice. The results indicated that treatment with an autotaxin inhibitor led to reduced fibrosis markers and improved lung function, supporting the potential therapeutic role of related compounds in fibrotic diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
